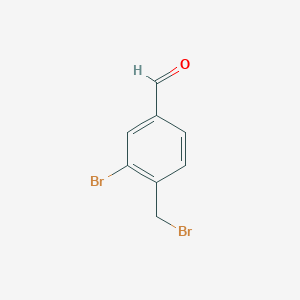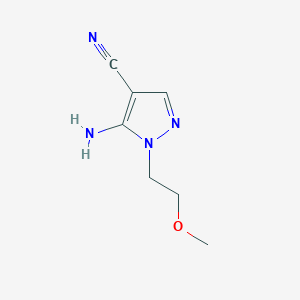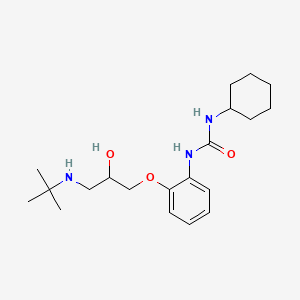
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is a polyethylene glycol (PEG)-based compound known for its bifunctional properties. It features a carboxyl group at one end and an alkyne at the other, making it a versatile linker in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid typically involves the reaction of polyethylene glycol with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of polyethylene glycol react with propargyl bromide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires the use of a base like potassium carbonate.
化学反应分析
Types of Reactions
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated products.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alcohols or amines in the presence of a catalyst like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Esters or amides.
科学研究应用
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: It is employed in the development of drug delivery systems and targeted therapies.
Industry: It is used in the production of advanced materials and nanotechnology applications.
作用机制
The mechanism of action of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid involves its bifunctional nature. The carboxyl group can form covalent bonds with various functional groups, while the alkyne group can participate in click chemistry reactions. These properties make it an effective linker in bioconjugation and drug delivery systems .
相似化合物的比较
Similar Compounds
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Another PEG-based linker with similar bifunctional properties.
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid: A PEG-based compound with an amino group instead of an alkyne.
Uniqueness
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is unique due to its specific combination of a carboxyl group and an alkyne group, which allows for versatile applications in both chemical synthesis and biological research. Its ability to participate in click chemistry reactions makes it particularly valuable in the development of advanced materials and targeted therapies.
属性
分子式 |
C15H26O8 |
|---|---|
分子量 |
334.36 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C15H26O8/c1-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15(16)17/h1H,3-14H2,(H,16,17) |
InChI 键 |
ZHBXTLVVGLDKNU-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCOCCOCCOCCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


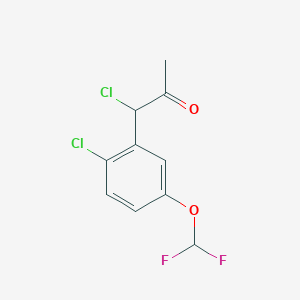
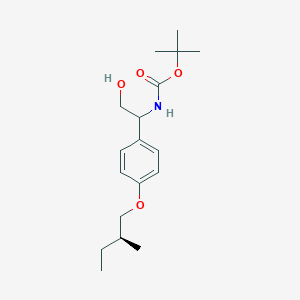

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
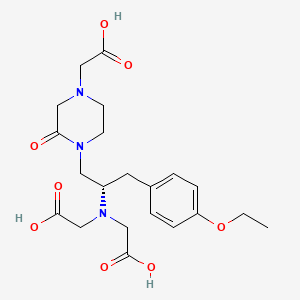
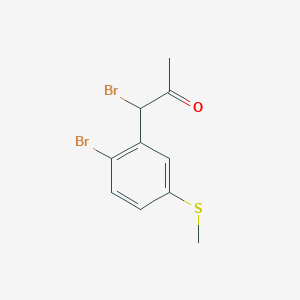
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

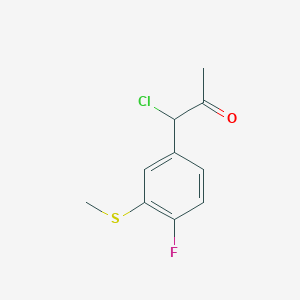
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
